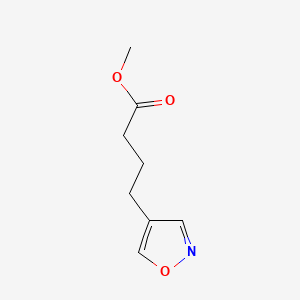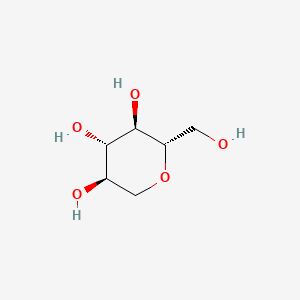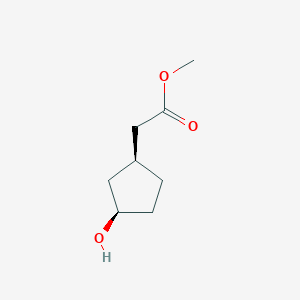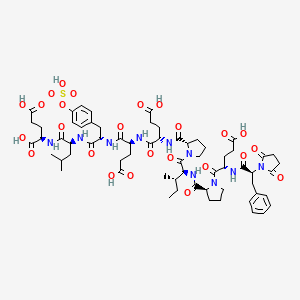
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled analogue of 3-Hydroxykynurenine, a metabolite of tryptophan. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways, oxidative stress, and neurotoxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the molecular structure of 3-Hydroxykynurenine. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of labeled precursors, such as 13C-labeled phenylalanine and 15N-labeled ammonia.
Condensation Reaction: These precursors undergo a series of condensation reactions to form the intermediate compounds.
Hydroxylation: The intermediate compounds are then hydroxylated to introduce the hydroxyl group at the desired position.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of labeled precursors are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation Products: Quinonoid intermediates and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups introduced through substitution reactions.
科学的研究の応用
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Pathway Studies: The compound is used to trace metabolic pathways in vivo, providing insights into biochemical processes.
Oxidative Stress Research: Studies suggest that 3-Hydroxykynurenine is an endogenous oxidative stress generator, making it valuable for research on oxidative stress and related diseases.
Neurotoxicity Studies: The compound is a potential endogenous neurotoxin, and its labeled form is used to study neurotoxic mechanisms and pathways.
Chemical Identification: Stable isotope labeling allows for precise chemical identification, qualitative and quantitative analysis, and detection in various research fields.
作用機序
The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its role as a metabolite of tryptophan. It exerts its effects through the following pathways:
Oxidative Stress Generation: The compound generates oxidative stress by producing reactive oxygen species (ROS) during its metabolic processes.
Neurotoxicity: It acts as a neurotoxin by interfering with neuronal function and inducing cell damage through oxidative stress.
UV Light Filtering: In the human lens, 3-Hydroxykynurenine filters UV light, protecting the eye from UV-induced damage.
類似化合物との比較
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:
3-Hydroxykynurenine: The unlabeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.
3-Hydroxyanthraniloylalanine: Another metabolite of tryptophan, used in studies of metabolic pathways and oxidative stress.
DL-3-Hydroxykynurenine Hydrochloride Salt: A racemic mixture of 3-Hydroxykynurenine, used in various biochemical studies.
These similar compounds share some applications with this compound but lack the specific advantages provided by stable isotope labeling.
特性
CAS番号 |
1391051-70-9 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
227.194 |
IUPAC名 |
4-(2-amino-3-hydroxyphenyl)-2-azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1 |
InChIキー |
VCKPUUFAIGNJHC-BTOQUXKSSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |
同義語 |
α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid-13C2,15N Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine-13C2,15N; 3-Hydroxy-DL-kynurenine-13C2,15N Hydrochloride Salt; 3-Hydroxykynurenine-13C2,15N; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
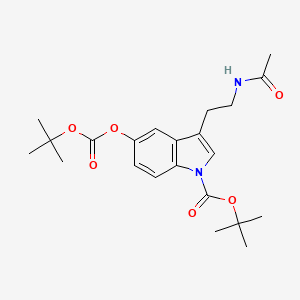
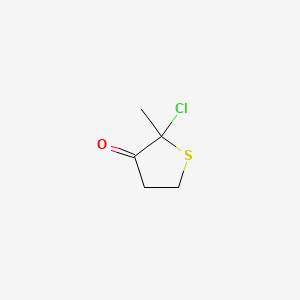
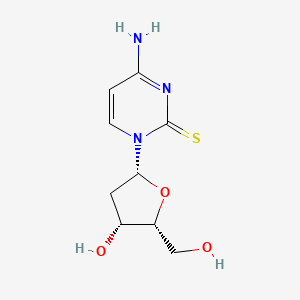
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)
